molecular formula C15H12ClN5OS B2664004 N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251552-95-0

N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2664004
CAS No.: 1251552-95-0
M. Wt: 345.81
InChI Key: SGZKDTHJCOBCPT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyrimidinylamino group, and a thiazole carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the pyrimidinylamino and chlorobenzyl groups.

    Thiazole Ring Formation: The reaction between a thioamide and an α-haloketone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of Pyrimidinylamino Group: The thiazole intermediate is reacted with a pyrimidine derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Chlorobenzyl Group Addition: The final step involves the alkylation of the thiazole-pyrimidine intermediate with 2-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-sulfonamide: Contains a sulfonamide group, which may alter its chemical and biological properties.

    N-(2-chlorobenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-amine: Lacks the carboxamide group, potentially affecting its reactivity and interactions.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-11-5-2-1-4-10(11)8-19-13(22)12-9-23-15(20-12)21-14-17-6-3-7-18-14/h1-7,9H,8H2,(H,19,22)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZKDTHJCOBCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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